Cas no 2680725-01-1 (benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate)

benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate 化学的及び物理的性質
名前と識別子
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- EN300-28303449
- benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate
- 2680725-01-1
-
- インチ: 1S/C14H10ClFINO2/c15-10-6-11(16)13(12(17)7-10)18-14(19)20-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
- InChIKey: QMAUJLLQOFPHLB-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=C(C=1NC(=O)OCC1C=CC=CC=1)F)Cl
計算された属性
- せいみつぶんしりょう: 404.94288g/mol
- どういたいしつりょう: 404.94288g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.4
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28303449-0.05g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28303449-0.1g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28303449-5.0g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28303449-2.5g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28303449-1g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28303449-0.25g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28303449-0.5g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28303449-1.0g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28303449-10.0g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28303449-10g |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate |
2680725-01-1 | 10g |
$5221.0 | 2023-09-07 |
benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate 関連文献
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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6. Book reviews
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate (CAS No. 2680725-01-1): Properties, Applications, and Industry Insights
Benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate (CAS No. 2680725-01-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This carbamate derivative features a unique halogenated phenyl ring, which contributes to its reactivity and potential applications in drug discovery and material science. The presence of chloro, fluoro, and iodo substituents on the aromatic ring makes this compound a versatile intermediate for further chemical modifications.
In recent years, the demand for halogenated aromatic compounds like benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate has surged due to their role in developing targeted therapies and crop protection agents. Researchers are particularly interested in how the electronic effects of multiple halogens influence the compound's binding affinity to biological targets. This aligns with current trends in precision medicine and sustainable agriculture, where specific molecular interactions are crucial for efficacy.
The synthesis of CAS 2680725-01-1 typically involves protection-deprotection strategies for the carbamate group and careful halogenation sequences to achieve the desired substitution pattern. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for verifying the purity and structure of this compound, especially given the growing emphasis on quality control in chemical manufacturing. These procedures address common search queries like "how to analyze halogenated carbamates" and "methods for characterizing complex organic compounds."
From a structure-activity relationship perspective, the benzyl carbamate moiety in 2680725-01-1 offers interesting possibilities for prodrug design, a hot topic in pharmaceutical development. The compound's potential as a building block for kinase inhibitors or antibacterial agents has been explored in several patent applications, reflecting the industry's focus on intellectual property in medicinal chemistry. This connects with frequently searched terms such as "carbamates in drug design" and "halogenated compounds patent landscape."
Environmental considerations surrounding halogenated organic compounds have led to increased research into the biodegradation pathways of substances like benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate. Studies investigating its ecological impact and metabolic fate in biological systems respond to growing public interest in green chemistry principles. These aspects are particularly relevant to searches about "environmental persistence of halogenated aromatics" and "sustainable chemical synthesis."
In material science applications, the photophysical properties of multi-halogenated carbamates have attracted attention for potential use in organic electronics and sensor technologies. The compound's ability to participate in charge-transfer complexes makes it interesting for developing advanced materials, aligning with current interests in flexible electronics and energy storage solutions.
The commercial availability of benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate through specialized chemical suppliers has facilitated its adoption in various research programs. However, proper handling protocols and storage conditions must be observed to maintain its stability, addressing common practical questions about "how to store halogenated carbamates" and "shelf life of sensitive organic compounds."
Future research directions for CAS 2680725-01-1 may explore its potential in click chemistry applications or as a scaffold for metal-organic frameworks (MOFs). These cutting-edge applications respond to the scientific community's growing interest in modular synthesis and porous materials, which frequently appear in academic search trends.
From a regulatory perspective, the compound's status as a research chemical means it falls under standard laboratory safety protocols rather than specialized restrictions. This distinction is important for researchers investigating "chemical compliance" and "legal status of synthetic intermediates," which are common concerns in the field.
In conclusion, benzyl N-(4-chloro-2-fluoro-6-iodophenyl)carbamate represents an important example of how multifunctional intermediates can bridge pharmaceutical, agricultural, and materials science applications. Its continued study contributes to advancements in molecular design and sustainable chemistry, addressing both scientific challenges and industry needs in an evolving technological landscape.
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